Cas no 12775-34-7 (Technetate(1-)-99Tc,[N-[2-[bis[(carboxy-kO)methyl]amino-kN]ethyl]-N-[2-[[(carboxy-kO)methyl](carboxymethyl)amino-kN]ethyl]glycinato(5-)-kN,kO]-)

Technetate(1-)-99Tc,[N-[2-[bis[(carboxy-kO)methyl]amino-kN]ethyl]-N-[2-[[(carboxy-kO)methyl](carboxymethyl)amino-kN]ethyl]glycinato(5-)-kN,kO]- structure
12775-34-7 structure
Product Name:Technetate(1-)-99Tc,[N-[2-[bis[(carboxy-kO)methyl]amino-kN]ethyl]-N-[2-[[(carboxy-kO)methyl](carboxymethyl)amino-kN]ethyl]glycinato(5-)-kN,kO]-
CAS No:12775-34-7
MF:C14H18N3O10Tc
MW:487.2130818367
CID:145476
PubChem ID:166744
Update Time:2025-04-19

Technetate(1-)-99Tc,[N-[2-[bis[(carboxy-kO)methyl]amino-kN]ethyl]-N-[2-[[(carboxy-kO)methyl](carboxymethyl)amino-kN]ethyl]glycinato(5-)-kN,kO]- Chemical and Physical Properties

Names and Identifiers

    • Technetate(1-)-99Tc,[N-[2-[bis[(carboxy-kO)methyl]amino-kN]ethyl]-N-[2-[[(carboxy-kO)methyl](carboxymethyl)amino-kN]ethyl]glycinato(5-)-kN,kO]-
    • Acetate, 2,2',2'',2''',2''''-(1,2-ethanediylnitrilo)pentakis-, technetium(4+)-<sup>99</sup>Tc salt (1:1)
    • Technetate(1-)-99Tc,[N-[2-[bis[(carboxy-kO)methyl]amino-kN]ethyl]-N-[2-[[(carboxy-kO)methyl](carboxymethyl)amino-kN]ethyl]gly
    • 99mTc-DTPA
    • Technetium Tc-99m pentetic acid
    • 12775-34-7
    • Technetium-99mTc-DTPA
    • Technetium-99mTc-diethylenetriaminepentaacetic acid
    • Technetate(1-)-99Tc, (N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-(((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-
    • UNII-38IHL67R32
    • 38IHL67R32
    • DTXSID101026662
    • (N-(2-(Bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-(((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)technetate(1-)-99Tc
    • Technetium Tc 99m pentetate
    • Inchi: 1S/C14H23N3O10.Tc/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+4/p-5/i;1+1
    • InChI Key: UVKNREAAHQRBKA-IEOVAKBOSA-I
    • SMILES: [99Tc+4].[O-]C(CN(CCN(CC(=O)[O-])CC(=O)[O-])CCN(CC(=O)[O-])CC(=O)[O-])=O

Computed Properties

  • Exact Mass: 487.005468g/mol
  • Monoisotopic Mass: 487.005468g/mol
  • Isotope Atom Count: 1
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 11
  • Complexity: 454
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 210Ų
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD